Dihydro Flupentixol-d4
Overview
Description
Dihydro Flupentixol-d4 is a deuterated form of Dihydro Flupentixol, a compound belonging to the thioxanthene class of antipsychotic drugs. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and drug interactions. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and analyzing the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Flupentixol-d4 involves the incorporation of deuterium atoms into the Dihydro Flupentixol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro Flupentixol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Flupentixol.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thioxanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro Flupentixol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dihydro Flupentixol-d4 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of antipsychotic drugs.
Industry: Utilized in the development of new drug formulations and quality control processes.
Mechanism of Action
The mechanism of action of Dihydro Flupentixol-d4 is similar to that of its parent compound, Dihydro Flupentixol. It acts as an antagonist at dopamine D1 and D2 receptors, inhibiting the effects of dopamine in the brain. This action helps in managing symptoms of schizophrenia and other psychotic disorders. The deuterium atoms do not significantly alter the pharmacological activity but provide a means to trace and study the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Flupentixol: The parent compound, used as an antipsychotic drug.
Flupentixol Decanoate: A long-acting injectable form of Flupentixol.
Thioxanthene Derivatives: Other compounds in the same class with similar pharmacological properties.
Uniqueness
Dihydro Flupentixol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed tracing in metabolic studies. This makes it a valuable tool in scientific research, offering insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2/i14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMVCKAKBHVAL-QZPARXMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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